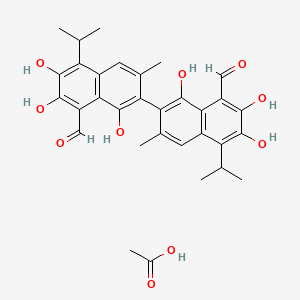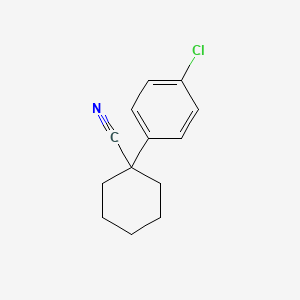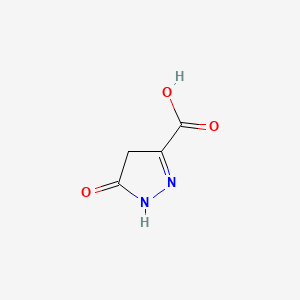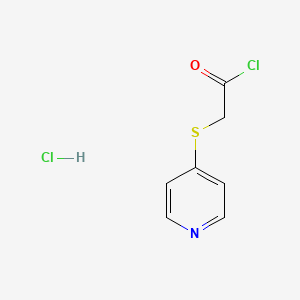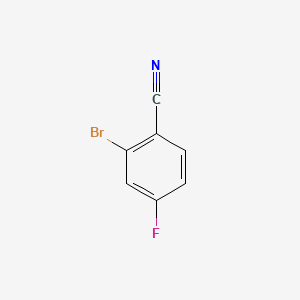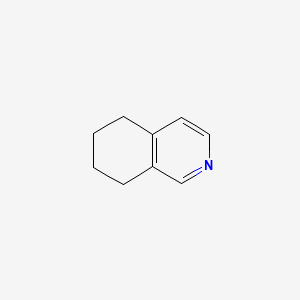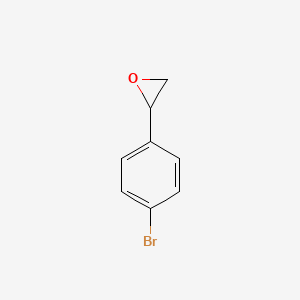
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
Übersicht
Beschreibung
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione is a chemical compound with the CAS Number: 111992-61-1. It has a molecular weight of 296.16 and its IUPAC name is 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research Analgesic Potential
Isoindoline-1,3-dione derivatives have been synthesized as analogs to compounds with confirmed analgesic activity. These derivatives are designed to compare biological properties and assess their potential as pain relievers .
Neurological Disorders Anticholinesterase Activities
Some isoindoline-1,3-dione derivatives exhibit significant anticholinesterase activities, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. They inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .
Cancer Research Cell Death Induction
Isoindoline-1,3-dione derivatives have been evaluated for their ability to induce cell death in cancer cells. The type of cell death and the impact on specific cancer cell lines are areas of active research .
Synthetic Chemistry Reactivity and Synthesis
The reactivity of isoindoline-1,3-dione derivatives makes them interesting subjects for synthetic chemistry research. Their synthesis can involve various catalysts and conditions, leading to a wide range of potential applications .
Neuropsychiatric Treatment Dopamine Receptor Modulation
Isoindolines and isoindoline-1,3-dione derivatives can modulate dopamine receptor D3, suggesting potential applications as antipsychotic agents. This is particularly relevant for conditions like schizophrenia .
Alzheimer’s Disease β-Amyloid Protein Aggregation Inhibition
In addition to anticholinesterase activities, some isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation. This indicates a potential role in Alzheimer’s disease treatment by targeting one of the disease’s pathological hallmarks .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or allergic reactions . The hazard statements H302 and H317 suggest that it may be harmful if swallowed and may cause an allergic skin reaction, respectively . Precautionary measures include avoiding skin contact and inhalation .
Wirkmechanismus
Target of Action
Isoindoline derivatives have been reported to interact with the human dopamine receptor d2 , suggesting a potential role in neurological pathways.
Mode of Action
Isoindoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2 , it may influence dopaminergic signaling pathways.
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be investigated. It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Isoindoline derivatives have been reported to have potential therapeutic effects, suggesting that they may induce changes at the molecular and cellular levels .
Action Environment
It is known to be stable under inert atmosphere and at temperatures between 2-8°c .
Eigenschaften
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHBCLEIHEEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282249 | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione | |
CAS RN |
111992-61-1 | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



